molecular formula C14H12F3N3O2S B2565440 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2309573-42-8

3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2565440
CAS No.: 2309573-42-8
M. Wt: 343.32
InChI Key: DDAWGJXJDPBHBU-UHFFFAOYSA-N
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Description

3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a synthetically engineered small molecule that incorporates the 1,2,5-thiadiazole heterocycle, a pharmaceutically privileged scaffold renowned for its diverse biological activities . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for developing novel anticancer and antimicrobial agents. The molecular design strategically combines the electron-deficient thiadiazole core, known for its ability to disrupt key cellular processes in pathological cells, with a trifluoromethylbenzoyl-pyrrolidine moiety that enhances lipophilicity and improves pharmacokinetic properties, thereby facilitating stronger interactions with biological targets . The presence of the trifluoromethyl (CF3) group is a critical structural feature, as incorporation of fluorine atoms and fluorinated groups has been consistently shown to dramatically increase the biological activity and metabolic stability of lead compounds . The primary research applications of this compound are anticipated in oncology and infectious disease. Thiadiazole derivatives are extensively documented to exhibit potent cytotoxic properties against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) carcinomas, often through mechanisms involving the inhibition of enzymes like carbonic anhydrase IX (CAIX) or focal adhesion kinase (FAK), and disruption of tubulin polymerization . Furthermore, the 1,2,5-thiadiazole scaffold and its isomers demonstrate broad-spectrum antibacterial and antifungal efficacy, showing activity against both Gram-positive and Gram-negative bacterial strains, as well as various fungal species . Researchers can utilize this compound as a key intermediate or a novel pharmacophore for screening against these and other biological targets, or as a starting point for further synthetic modification to explore structure-activity relationships (SAR). This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to conduct a comprehensive risk assessment and implement all necessary safety protocols, including the use of appropriate personal protective equipment (PPE), before handling this compound in a laboratory setting.

Properties

IUPAC Name

[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)10-3-1-2-9(6-10)13(21)20-5-4-11(8-20)22-12-7-18-23-19-12/h1-3,6-7,11H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAWGJXJDPBHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-(trifluoromethyl)benzoyl chloride with pyrrolidine to form an intermediate, which is then reacted with 1,2,5-thiadiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and thiadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, the compound serves as:

  • Building Block : It is utilized for synthesizing more complex molecules.
  • Reagent : Employed in various organic reactions due to its reactive functional groups.

Biology

The biological applications include:

  • Antimicrobial Properties : Studies suggest potential effectiveness against various microbial strains.
  • Anticancer Properties : Ongoing research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Medicine

In medicinal chemistry:

  • Therapeutic Agent : Investigations are underway to evaluate its role as an enzyme inhibitor or receptor modulator for treating diseases such as cancer and infections .

The biological activity of 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It can influence receptor activity by interacting with receptor proteins.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of thiadiazole compounds showed significant growth inhibition in various cancer cell lines (e.g., MCF-7) with IC50 values indicating strong cytotoxic effects .
  • Antimicrobial Effects : Research indicated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substituents on the thiadiazole ring enhanced its antimicrobial potency .

Mechanism of Action

The mechanism of action of 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (BK14294)

  • Molecular Formula : C₁₅H₁₃N₃O₃S
  • Molecular Weight : 315.35 g/mol
  • Key Structural Differences: Replaces the 3-(trifluoromethyl)benzoyl group with a 1-benzofuran-2-carbonyl moiety.
  • Hypothetical Implications :
    • Reduced metabolic stability due to the absence of the trifluoromethyl group.
    • Benzofuran may improve solubility but decrease target selectivity in hydrophobic binding pockets .

Compound 2: 3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine (BK14304)

  • Molecular Formula : C₁₉H₂₀N₄O₃
  • Molecular Weight : 352.39 g/mol
  • Key Structural Differences :
    • Replaces the 1,2,5-thiadiazole core with a 1,2,4-oxadiazole ring.
    • Substitutes pyrrolidine with piperidine , increasing ring size and altering conformational flexibility.
    • Incorporates a 2-methylphenyl group instead of trifluoromethylbenzoyl.
  • Hypothetical Implications :
    • Oxadiazole may improve hydrogen-bonding capacity but reduce sulfur-mediated interactions (e.g., with cysteine residues).
    • Piperidine’s larger ring size could affect binding kinetics in enzyme-active sites .

Table 1: Comparative Analysis of Key Features

Feature Target Compound BK14294 BK14304
Core Heterocycle 1,2,5-Thiadiazole 1,2,5-Thiadiazole 1,2,4-Oxadiazole
Aromatic Substituent 3-(Trifluoromethyl)benzoyl 1-Benzofuran-2-carbonyl 2-Methylphenyl
Ring System Pyrrolidine Pyrrolidine Piperidine
Molecular Weight (g/mol) 342.34 315.35 352.39
Key Functional Groups CF₃ (electron-withdrawing) Benzofuran (π-π interactions) Oxazole (hydrogen-bond acceptor)

Research Findings and Pharmacological Insights

  • This contrasts with BK14294’s benzofuran, which prioritizes aromatic stacking .
  • Ring Flexibility : Piperidine in BK14304 offers greater conformational freedom than pyrrolidine, which may reduce binding specificity in rigid enzyme pockets.
  • Sulfur vs. Oxygen : The thiadiazole core’s sulfur atom provides polarizability and van der Waals interactions absent in oxadiazole-based analogs like BK14304 .

Biological Activity

3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound characterized by a trifluoromethyl group, a benzoyl moiety, a pyrrolidine ring, and a thiadiazole ring. Its unique structural features suggest potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F3N3O2SC_{14}H_{12}F_3N_3O_2S, with a molecular weight of approximately 343.33 g/mol. The compound's structure can be represented as follows:

O C c1cccc C F F F c1)N1CCC Oc2cnsn2)C1\text{O C c}_1\text{cccc C F F F c}_1)\text{N}_1\text{CCC Oc}_2\text{cnsn}_2)\text{C}_1

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,5-thiadiazole structure have been shown to inhibit various bacterial strains and fungi. The mechanism of action often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for microbial survival .

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer activities. The presence of the thiadiazole ring in this compound enhances its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular responses to external signals.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiadiazole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

Study 2: Anticancer Activity

A recent investigation evaluated the anticancer properties of this compound against several cancer cell lines, including breast and colon cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
3-(Trifluoromethyl)benzoyl chlorideStructurePrecursor for synthesisUsed in the preparation of thiadiazole derivatives
1,2,5-Thiadiazole derivativesStructureAntimicrobial & anticancerExhibits similar biological activities
Pyrrolidine derivativesStructureVarious biological activitiesModulates different receptors

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